molecular formula C22H24N4O2 B2720150 5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226445-15-3

5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2720150
CAS No.: 1226445-15-3
M. Wt: 376.46
InChI Key: JPPSJSSKFDRWKL-UHFFFAOYSA-N
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Description

5-Benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at the 5-position, a cyclohexenylethyl carboxamide moiety at the 7-position, and a ketone group at the 3-position. Its synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous pyrazolo-pyridine derivatives documented in the literature .

Properties

IUPAC Name

5-benzyl-N-[2-(cyclohexen-1-yl)ethyl]-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(23-12-11-16-7-3-1-4-8-16)18-14-26(13-17-9-5-2-6-10-17)15-19-20(18)24-25-22(19)28/h2,5-7,9-10,14-15H,1,3-4,8,11-13H2,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPSJSSKFDRWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, characterized by a pyrazolo ring fused with a pyridine moiety, suggests diverse interactions with biological targets.

  • IUPAC Name : 5-benzyl-N-(2-(cyclohexen-1-yl)ethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.46 g/mol
  • CAS Number : 1226445-15-3

Biological Activity Overview

The biological activity of this compound has been explored primarily through its anticancer and antimicrobial properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The IC50 values ranged from 3.79 µM to 42.30 µM, indicating effective growth inhibition .
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cells, demonstrating that it could trigger cell death pathways effectively .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis, such as Aurora-A kinase and cyclin-dependent kinases (CDKs). For instance, compounds derived from similar structures have shown IC50 values as low as 0.16 µM against Aurora-A kinase .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial efficacy.

Research Findings

  • Microbial Inhibition :
    • Preliminary screenings indicated that certain pyrazolo derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific MIC values were determined for various strains, showcasing the potential for further development as antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of 5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other related compounds to highlight its unique properties.

Compound NameStructureIC50 (µM)Activity
Compound AStructure A3.79Anticancer
Compound BStructure B0.16Aurora-A Kinase Inhibition
Compound CStructure C>50Antimicrobial

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives

CAS Number Substituents at Key Positions Molecular Formula
Target Compound 5-benzyl, 7-(N-(2-(cyclohex-1-en-1-yl)ethyl)carboxamide) C₂₄H₂₆N₄O₂
923682-25-1 5-ethyl, 7-(N-(4-ethoxyphenyl)carboxamide), 3-oxo, 2-phenyl C₂₄H₂₂N₄O₃
923233-41-4 5-propyl, 7-(N-(2-methoxyethyl)carboxamide), 3-oxo, 2-phenyl C₂₁H₂₄N₄O₃
923226-49-7 5-benzyl, 7-(N-cycloheptylcarboxamide), 3-oxo, 2-phenyl C₂₇H₂₈N₄O₂

Key Observations :

  • Substituent Flexibility : The 7-carboxamide position tolerates diverse alkyl and aryl groups (e.g., cycloheptyl vs. cyclohexenylethyl), which may influence solubility and target binding .
  • Core Modifications: The 5-position substituent (benzyl vs.

Pharmacological and Physicochemical Comparisons

Pharmacokinetic Considerations

  • Lipophilicity : The cyclohexenylethyl group in the target compound may enhance membrane permeability compared to the ethoxyphenyl group in 923682-25-1, as evidenced by lower polar surface area.
  • Metabolic Stability : Benzyl groups (target compound) are prone to oxidative metabolism, whereas alkyl groups (e.g., 923233-41-4) may confer longer half-lives .

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